{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol
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Overview
Description
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol is a heterocyclic compound with the molecular formula C7H5ClN2OS It is characterized by a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methanol group at the 6-position
Preparation Methods
The synthesis of {4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene and pyrimidine derivatives.
Methanol Substitution: The final step involves the substitution of a hydroxyl group at the 6-position, which can be achieved using methanol in the presence of a base or acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol can be compared with other similar compounds, such as:
{4-Bromothieno[3,2-d]pyrimidin-6-yl}methanol: Similar structure but with a bromine atom instead of chlorine.
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}amine: Similar structure but with an amine group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVTILHEIPLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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